(2-Methoxyphenyl)(morpholin-4-yl)methanone

Description

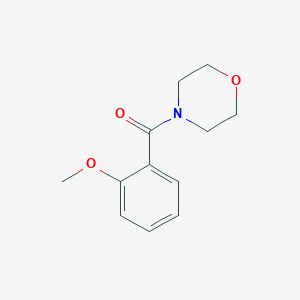

(2-Methoxyphenyl)(morpholin-4-yl)methanone is a ketone-based organic compound featuring a 2-methoxyphenyl group linked to a morpholine ring via a carbonyl group. The methoxy group at the ortho position of the phenyl ring enhances electron-donating effects, influencing its electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural adaptability and relevance in structure-activity relationship (SAR) studies .

Properties

CAS No. |

329694-37-3 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

(2-methoxyphenyl)-morpholin-4-ylmethanone |

InChI |

InChI=1S/C12H15NO3/c1-15-11-5-3-2-4-10(11)12(14)13-6-8-16-9-7-13/h2-5H,6-9H2,1H3 |

InChI Key |

ZCJJLQRAZGYTKG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2-Methoxyphenyl)(morpholino)methanone typically involves the reaction of 2-methoxybenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(2-Methoxyphenyl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Scientific Research Applications

(2-Methoxyphenyl)(morpholino)methanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets. It can inhibit certain enzymes and modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of (2-Methoxyphenyl)(morpholin-4-yl)methanone are best understood through comparisons with structurally related analogs. Below is a detailed analysis supported by data tables and research findings.

Key Insights from Comparative Analysis

Substituent Position and Electronic Effects The ortho-methoxy group in this compound provides moderate electron-donating effects, balancing solubility and target binding . In contrast, the para-methoxy analog (4-Methoxyphenyl)(2-phenylmorpholino)methanone exhibits stronger antitumor activity due to reduced steric hindrance and optimized binding geometry . Nitro or halogen substituents (e.g., in (3-Nitrophenyl)(morpholin-4-yl)methanone or bromo/fluoro derivatives) introduce electron-withdrawing effects, enhancing reactivity but often reducing solubility .

Heterocycle Modifications Replacing morpholine with piperazine (e.g., (3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone) increases basicity, improving blood-brain barrier penetration for neuroactive applications . Thiomorpholine or pyrrole substitutions (e.g., in thiomorpholine or pyrrole-containing analogs) alter redox properties and target interactions, expanding biological applicability .

Biological Activity Trends

- Antitumor activity correlates with substituent electronic profiles: electron-donating groups (e.g., methoxy) enhance DNA intercalation, while electron-withdrawing groups (e.g., nitro) may induce oxidative stress .

- Antimicrobial effects are linked to halogen atoms (Br, F) and heterocyclic diversity, which improve target inhibition via halogen bonding or hydrophobic interactions .

Table 2: Physicochemical Properties

| Property | This compound | (4-Methoxyphenyl)(2-phenylmorpholino)methanone | (3-Nitrophenyl)(morpholin-4-yl)methanone |

|---|---|---|---|

| Molecular Weight (g/mol) | 263.29 | 353.41 | 278.28 |

| LogP (Partition Coefficient) | 1.8 | 2.9 | 1.2 |

| Solubility in Water (mg/mL) | 0.45 | 0.12 | 0.08 |

| Melting Point (°C) | 98–102 | 115–118 | 145–148 |

| Hydrogen Bond Acceptors | 4 | 5 | 5 |

Data derived from PubChem and experimental studies .

Research Findings and Implications

- Synthetic Accessibility: this compound is synthesized via Friedel-Crafts acylation or Ullmann coupling, with yields optimized by microwave-assisted methods .

- Pharmacological Potential: While its antitumor activity is moderate, structural tweaks (e.g., halogenation or heterocycle substitution) significantly enhance efficacy, as seen in bromo/fluoro derivatives .

- Limitations : The ortho-methoxy group may sterically hinder binding to flat biological targets (e.g., DNA), necessitating para-substituted analogs for improved activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.